molecular formula C29H29N5O3 B11470851 5-[(4-methylphenyl)amino]-3-[3-(piperidin-1-yl)propyl]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide

5-[(4-methylphenyl)amino]-3-[3-(piperidin-1-yl)propyl]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide

Cat. No.: B11470851
M. Wt: 495.6 g/mol
InChI Key: NIORQNQJSBZIHN-UHFFFAOYSA-N
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Description

5-[(4-METHYLPHENYL)AMINO]-6,11-DIOXO-3-[3-(PIPERIDIN-1-YL)PROPYL]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that combines anthraquinone and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-METHYLPHENYL)AMINO]-6,11-DIOXO-3-[3-(PIPERIDIN-1-YL)PROPYL]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE typically involves multi-step organic reactionsThe final steps involve the functionalization of the compound with the piperidine and methylphenyl groups under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-[(4-METHYLPHENYL)AMINO]-6,11-DIOXO-3-[3-(PIPERIDIN-1-YL)PROPYL]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

5-[(4-METHYLPHENYL)AMINO]-6,11-DIOXO-3-[3-(PIPERIDIN-1-YL)PROPYL]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-METHYLPHENYL)AMINO]-6,11-DIOXO-3-[3-(PIPERIDIN-1-YL)PROPYL]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-METHYLPHENYL)AMINO]-6,11-DIOXO-3-[3-(PIPERIDIN-1-YL)PROPYL]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is unique due to its combination of anthraquinone, triazole, and piperidine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler compounds .

Properties

Molecular Formula

C29H29N5O3

Molecular Weight

495.6 g/mol

IUPAC Name

2-hydroxy-5-(4-methylphenyl)imino-3-(3-piperidin-1-ylpropyl)naphtho[3,2-e]benzotriazole-6,11-dione

InChI

InChI=1S/C29H29N5O3/c1-19-10-12-20(13-11-19)30-23-18-24-27(26-25(23)28(35)21-8-3-4-9-22(21)29(26)36)31-34(37)33(24)17-7-16-32-14-5-2-6-15-32/h3-4,8-13,18,37H,2,5-7,14-17H2,1H3

InChI Key

NIORQNQJSBZIHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C=C3C(=NN(N3CCCN4CCCCC4)O)C5=C2C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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